molecular formula C14H10N2O2 B8790642 4-Methyl-2-phthalimidopyridine CAS No. 106204-03-9

4-Methyl-2-phthalimidopyridine

Cat. No. B8790642
M. Wt: 238.24 g/mol
InChI Key: DNJNBNSEZWBVOR-UHFFFAOYSA-N
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Patent
US05710130

Procedure details

To a stirring solution of 4-methyl-2-aminopyridine (50 g, 460 mmol) in acetic acid (1 L) was added phthalic anhydride (68 g, 460 mmol) and the reaction was heated to reflux. After 12 h, acetic anhydride (43 mL, 460 mmol) was added and the solution continued to stir at reflux for an additional 48 h. The solvent was then removed in vacuo and the solid residue was suspended in toluene and concentrated in vacuo twice. The solid was then suspended in ethyl acetate with vigorous stirring and filtered. After repeating this ethyl acetate washing procedure the solid was dried overnight in vacuo to give 46.6 g (42%) of a white solid.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
68 g
Type
reactant
Reaction Step One
Quantity
1 L
Type
solvent
Reaction Step One
Quantity
43 mL
Type
reactant
Reaction Step Two
Yield
42%

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([NH2:8])[CH:3]=1.[C:9]1(=O)[O:14][C:12](=[O:13])[C:11]2=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]12.C(OC(=O)C)(=O)C>C(O)(=O)C>[CH3:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]([N:8]2[C:12](=[O:13])[C:11]3=[CH:15][CH:16]=[CH:17][CH:18]=[C:10]3[C:9]2=[O:14])[CH:3]=1

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
CC1=CC(=NC=C1)N
Name
Quantity
68 g
Type
reactant
Smiles
C1(C=2C(C(=O)O1)=CC=CC2)=O
Name
Quantity
1 L
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
Quantity
43 mL
Type
reactant
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
to stir
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction was heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for an additional 48 h
Duration
48 h
CUSTOM
Type
CUSTOM
Details
The solvent was then removed in vacuo
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo twice
STIRRING
Type
STIRRING
Details
with vigorous stirring
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
was dried overnight in vacuo
Duration
8 (± 8) h

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CC1=CC(=NC=C1)N1C(C=2C(C1=O)=CC=CC2)=O
Measurements
Type Value Analysis
AMOUNT: MASS 46.6 g
YIELD: PERCENTYIELD 42%
YIELD: CALCULATEDPERCENTYIELD 42.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.